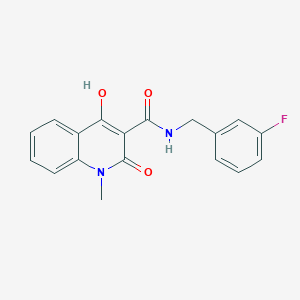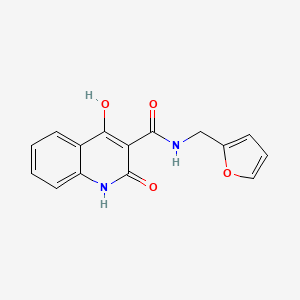
N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as FQ, is a quinoline derivative that has been widely studied for its potential applications in the field of medicine. FQ is a synthetic compound that possesses a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
作用機序
The mechanism of action of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed that N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its biological activities by inhibiting the activity of enzymes involved in DNA replication and repair, such as topoisomerase II and DNA gyrase. N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the growth of bacteria and fungi. In addition, N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to possess anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its broad spectrum of biological activities. N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to possess antibacterial, antifungal, antiviral, and anticancer properties, making it a potentially useful compound for a range of applications. However, one of the limitations of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research could focus on developing more efficient synthesis methods for N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Another area of research could focus on elucidating the mechanism of action of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, in order to better understand its biological activities. Additionally, future research could focus on developing N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives with improved solubility and potency. Finally, N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide could be further studied for its potential applications in the treatment of bacterial, fungal, viral, and cancerous diseases.
合成法
N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with furfural, followed by the reaction with acetic anhydride and ammonium acetate. The yield of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide using this method is approximately 70%. Another method involves the reaction of 2-aminobenzophenone with furfurylamine, followed by the reaction with acetic anhydride and ammonium acetate. The yield of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide using this method is approximately 80%.
科学的研究の応用
N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to possess antiviral activity against herpes simplex virus type 1 and 2, and cytomegalovirus.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-13-10-5-1-2-6-11(10)17-15(20)12(13)14(19)16-8-9-4-3-7-21-9/h1-7H,8H2,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDJXPUIYOAZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

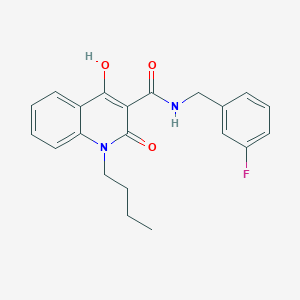

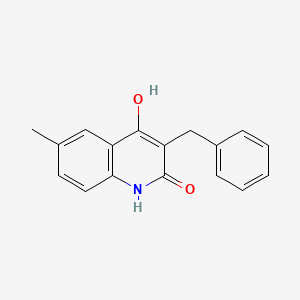
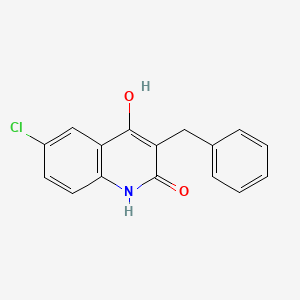
![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)





